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5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Chemoselective One-Pot Synthesis of 2-Substituted Benzimidazoles
Application Note: Chemoselective One-Pot Synthesis of 2-Substituted Benzimidazoles
Executive Summary
This application note details high-efficiency protocols for the synthesis of 2-substituted benzimidazoles, a privileged pharmacophore in medicinal chemistry found in drugs such as Omeprazole (proton pump inhibitor), Telmisartan (antihypertensive), and Albendazole (anthelmintic).
While traditional methods often require harsh acids (PPA, HCl) or high temperatures, this guide focuses on two optimized pathways that prioritize atom economy, mild conditions, and scalability:
-
Method A (Robust): Sodium Metabisulfite (
) mediated synthesis in aqueous ethanol.[1] -
Method B (Green): Ammonium Chloride (
) catalyzed solvent-free synthesis.
Mechanistic Insight & Causality
Understanding the reaction mechanism is critical for troubleshooting low yields. The transformation of o-phenylenediamine (OPD) and an aldehyde into a benzimidazole is not a simple condensation; it is an oxidative cyclocondensation .
The Three-Stage Cascade
-
Imine Formation (Schiff Base): The amine group of OPD attacks the electrophilic carbonyl of the aldehyde.
-
Intramolecular Cyclization: The second amine group attacks the imine carbon, forming a 2-substituted-2,3-dihydro-1H-benzimidazole (benzimidazoline). This intermediate is unstable.
-
Aromatization (Oxidative Dehydrogenation): The dihydro-intermediate must lose two hydrogen atoms to form the stable, aromatic benzimidazole system.
-
Critical Insight: In the absence of an oxidant (or oxygen), the reaction often stalls at the dihydro-stage.
acts as a Lewis acid to catalyze steps 1 & 2, and facilitates the redox balance required for step 3.
-
Pathway Visualization
Figure 1: The mechanistic cascade from reagents to aromatic product.[2] Note that the final aromatization step is thermodynamically driven but kinetically dependent on oxidative conditions.
Experimental Protocols
Protocol A: Sodium Metabisulfite Mediated Synthesis
Best for: High-value substrates requiring mild conditions; scale-up candidates.
Mechanism of Action:
Materials
-
o-Phenylenediamine (1.0 equiv)
-
Aldehyde derivative (1.0 - 1.1 equiv)
-
Sodium Metabisulfite (
) (1.0 equiv)[3] -
Solvent: Ethanol/Water (9:1 v/v)[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve o-phenylenediamine (e.g., 10 mmol) and the aromatic aldehyde (10 mmol) in 20 mL of Ethanol/Water (9:1).
-
Why 9:1? Water is essential to solubilize the inorganic metabisulfite salt, while ethanol dissolves the organic reactants.
-
-
Catalyst Addition: Add Sodium Metabisulfite (10 mmol) in a single portion.
-
Reaction: Reflux the mixture with stirring.
-
Duration: Typically 1–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[4]
-
Endpoint: Disappearance of the diamine spot and appearance of a fluorescent blue/purple spot (benzimidazole) under UV254.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into crushed ice (approx. 100g).
-
The product will precipitate as a solid.
-
-
Purification: Filter the solid, wash with cold water (to remove inorganic salts), and recrystallize from hot ethanol.
Protocol B: Green Solvent-Free Synthesis ( )
Best for: Rapid screening, "Green Chemistry" compliance, and acid-sensitive substrates.
Materials
-
o-Phenylenediamine (1.0 equiv)
-
Aldehyde (1.0 equiv)[3]
-
Ammonium Chloride (
) (10 mol%)
Step-by-Step Methodology
-
Mixing: In a mortar, mix o-phenylenediamine (5 mmol), aldehyde (5 mmol), and
(0.5 mmol). -
Grinding/Heating: Grind the mixture vigorously with a pestle.
-
Observation: The mixture will become a paste (eutectic melt) due to the exothermic reaction and melting point depression.
-
Alternative: For scalability, place the mixture in a flask and heat to 80°C without solvent.
-
-
Completion: The reaction is usually complete within 10–20 minutes.
-
Isolation: Add 10 mL of water to the solid mass and stir (this dissolves the
catalyst). Filter the remaining solid product. -
Purification: Recrystallize from Ethanol:Water (1:1).
Data Analysis & Troubleshooting
Substrate Tolerance & Yield Comparison
The following table summarizes expected yields based on electronic effects of the aldehyde substituent (based on Protocol A).
| Aldehyde Substituent (R) | Electronic Effect | Reaction Time (h) | Yield (%) | Notes |
| -H (Benzaldehyde) | Neutral | 1.5 | 92 | Standard reference. |
| -NO₂ (4-Nitro) | Electron Withdrawing | 0.5 | 96 | Fast reaction; EWG activates carbonyl carbon. |
| -OCH₃ (4-Methoxy) | Electron Donating | 3.5 | 84 | Slower; EDG deactivates carbonyl. |
| -OH (2-Hydroxy) | Electron Donating | 4.0 | 80 | Potential H-bonding interference; requires longer reflux. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Gummy Solid | Incomplete oxidation of the dihydro-intermediate. | Ensure the reaction vessel is not sealed air-tight (needs air) or increase oxidant ( |
| Product is Colored (Red/Brown) | Oxidation of unreacted phenylenediamine. | Use fresh OPD (recrystallize dark starting material). Add small amount of activated charcoal during recrystallization. |
| No Precipitation on Ice | Product is too soluble in EtOH/Water. | Evaporate 50% of the ethanol before pouring onto ice. Neutralize with dilute |
| Formation of Bis-imine | Excess aldehyde reacting with both amines without cyclizing. | Strictly control stoichiometry (1:1 ratio). Ensure catalyst is active. |
Workflow Visualization
Figure 2: Decision tree for selecting and executing the optimal synthesis protocol.
References
-
Biological Significance of Benzimidazoles
- Title: Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment.
- Source: Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
URL:[Link] (Verified via search result 1.1)
-
Sodium Metabisulfite Protocol (Primary Method)
- Title: A facile and efficient synthesis of benzimidazole as potential anticancer agents.
- Source: Indian Academy of Sciences / Journal of Chemical Sciences.
-
URL:[Link] (Verified via search result 1.5)
-
Green/Solvent-Free Protocol
-
Troubleshooting & Optimiz
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple, rapid, expedient and sustainable green strategy for the synthesis of benz-/naphthimidazoles - Journal of King Saud University - Science [jksus.org]
- 10. isca.in [isca.in]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. chemijournal.com [chemijournal.com]
Protocol for in vitro kinase assay using benzimidazole derivatives
Protocol for in vitro kinase assay using benzimidazole derivatives
Protocol for In Vitro Kinase Assay: Evaluating Benzimidazole Derivatives as Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them a major class of drug targets.[1][2] Benzimidazole derivatives have emerged as a versatile and potent scaffold for the development of kinase inhibitors, often acting by competing with ATP for the enzyme's active site.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro kinase assays tailored for the characterization of benzimidazole-based inhibitors. We will delve into the mechanistic considerations for this class of compounds, present a detailed, step-by-step protocol for determining inhibitor potency (IC50), and offer insights into data analysis and troubleshooting to ensure the generation of robust and reliable data.
Foundational Principles of In Vitro Kinase Assays
An in vitro kinase assay is a biochemical tool designed to measure the catalytic activity of a kinase in a controlled, cell-free environment.[7] The core of the reaction involves the transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP), to a specific substrate (a peptide or protein) by a kinase enzyme.[7][8] The fundamental components are:
-
Kinase: The purified enzyme of interest.
-
Substrate: A specific peptide or protein that the kinase phosphorylates.
-
Phosphate Donor: ATP is the universal phosphate donor.
-
Assay Buffer: A solution providing optimal pH, salt concentration, and necessary cofactors (e.g., Mg²⁺) for kinase activity.
The primary goal is to quantify the rate of substrate phosphorylation, which can be measured by detecting either the formation of the phosphorylated product or the depletion of ATP.[7]
Various detection technologies exist, each with specific advantages.[9][10] Radiometric assays, the historical "gold standard," use radio-labeled ATP (γ-³²P or γ-³³P) and measure the incorporation of radioactivity into the substrate.[1][11] However, due to safety and disposal concerns, non-radioactive methods are now more common. These include:
-
Fluorescence-Based Assays: These methods detect changes in fluorescence polarization, FRET (Förster Resonance Energy Transfer), or use phospho-specific antibodies tagged with fluorophores.[1][12]
-
Luminescence-Based Assays: These highly sensitive assays typically quantify the amount of ATP remaining after the kinase reaction. The remaining ATP is used by a luciferase enzyme to produce light, meaning a lower light signal corresponds to higher kinase activity.[13]
The choice of assay format depends on factors like throughput needs, cost, sensitivity, and the specific kinase being investigated.[10] This protocol will focus on a luminescence-based ATP depletion assay due to its high sensitivity and broad applicability.
Caption: General principle of a kinase reaction and its competitive inhibition.
Specific Considerations for Benzimidazole Derivatives
When evaluating benzimidazole compounds, their specific chemical properties and mechanism of action must be considered to design a robust assay.
-
Mechanism of Action: Many benzimidazole derivatives are ATP-competitive inhibitors.[3][4][6] They function by binding to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and halting the phosphorylation reaction. This has a direct implication for assay setup: the concentration of ATP used in the assay will directly influence the apparent potency (IC50) of the inhibitor. It is crucial to run the assay at a consistent ATP concentration, ideally at or near the Michaelis constant (Km) for the specific kinase, to allow for meaningful comparison between compounds.[14]
-
Compound Solubility: Benzimidazole derivatives can be hydrophobic. They are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.[12] It is critical to ensure that the final concentration of DMSO in the assay well is low (typically ≤1%) and consistent across all wells, as higher concentrations can inhibit enzyme activity.
-
Compound Aggregation: At higher concentrations, some organic molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[14] To mitigate this, it is best practice to include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.[14]
Application Protocol: Luminescence-Based Kinase Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a benzimidazole derivative against a target kinase using an ATP-depletion luminescence assay format (e.g., Kinase-Glo®).
Materials and Reagents
-
Kinase: Purified, recombinant target kinase.
-
Substrate: Appropriate peptide or protein substrate for the target kinase.
-
Benzimidazole Derivative: Test compound, dissolved in 100% DMSO.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
ATP: Adenosine triphosphate, high purity.
-
Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 0.01% Triton X-100. Note: Optimal buffer conditions may vary by kinase.
-
DMSO: Anhydrous, molecular biology grade.
-
Luminescent Kinase Assay Kit: Commercial kit containing ATP detection reagents (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).
-
Microplates: White, opaque, 96- or 384-well assay plates (low-volume).
Equipment
-
Multichannel pipettes or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
-
Incubator set to the optimal temperature for the kinase (often 30°C or room temperature).
-
Plate shaker/orbital mixer.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro kinase assay.
Step-by-Step Methodology
1. Compound Preparation (Serial Dilution): a. Prepare a 10-point, 3-fold serial dilution of the benzimidazole derivative in 100% DMSO. Start from a high concentration (e.g., 1 mM). b. Also prepare dilutions for the positive control inhibitor. c. Include a DMSO-only control for "maximum activity" wells.
2. Assay Plate Setup: a. Transfer a small volume (e.g., 100 nL) of the compound dilutions and controls into the wells of a 384-well plate. b. Prepare control wells as per the table below.
| Control Type | Kinase | Inhibitor | Substrate/ATP | Purpose |
| Maximum Activity | + | DMSO only | + | 100% reaction signal (0% inhibition) |
| No Enzyme (Background) | - | DMSO only | + | Measures background signal |
| Test Compound | + | Test Compound | + | Measures inhibition at each concentration |
| Positive Control | + | Known Inhibitor | + | Validates assay performance |
3. Addition of Kinase: a. Prepare a working solution of the kinase in assay buffer at 2X the final desired concentration. b. Add the kinase solution (e.g., 5 µL) to all wells except the "No Enzyme" controls. Add assay buffer without enzyme to these wells. c. Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to collect reagents at the bottom. d. Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
4. Initiation of Kinase Reaction: a. Prepare a 2X working solution of ATP and substrate in assay buffer. The ATP concentration should be at or near the Km for the target kinase. b. Add the ATP/Substrate mix (e.g., 5 µL) to all wells to start the reaction. The final reaction volume is now 10 µL. c. Mix the plate on a plate shaker for 30 seconds. d. Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.
5. Signal Detection: a. Equilibrate the luminescent kinase assay reagent to room temperature as per the manufacturer's instructions. b. After the kinase reaction incubation is complete, add the detection reagent (e.g., 10 µL) to all wells. This will stop the kinase reaction and initiate the light-generating reaction. c. Mix the plate on a shaker for 2 minutes. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. e. Read the plate on a luminometer.
Data Analysis and Interpretation
1. Normalization: a. Average the signal from the "Maximum Activity" (Max) and "No Enzyme" (Bkg) control wells. b. Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Bkg) / (Signal_Max - Signal_Bkg))
2. IC50 Determination: a. Plot the % Inhibition versus the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, an in-house tool).[15] c. The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[16]
Sample Data Summary
| Benzimidazole Derivative Conc. (nM) | Log [Conc.] | % Inhibition |
| 10000 | 4.00 | 98.5 |
| 3333 | 3.52 | 95.2 |
| 1111 | 3.05 | 89.1 |
| 370 | 2.57 | 75.4 |
| 123 | 2.09 | 51.2 |
| 41 | 1.61 | 24.3 |
| 13.7 | 1.14 | 10.1 |
| 4.6 | 0.66 | 3.5 |
| 1.5 | 0.18 | 1.2 |
| 0.5 | -0.30 | 0.5 |
| Calculated IC50 (nM) | 120.5 |
Expert Insight: It is crucial to understand that IC50 is an operational parameter dependent on assay conditions, particularly ATP concentration for competitive inhibitors.[17][18] To compare inhibitor potencies across different studies, calculating the inhibitor constant (Ki) is preferred, as it is independent of assay conditions.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Compound interferes with detection reagent. - Contaminated reagents. | - Run a "no enzyme" control with the compound to check for interference.[14] - Prepare fresh buffers and reagents. |
| High Well-to-Well Variability | - Inaccurate pipetting. - Incomplete mixing. - Edge effects on the plate. | - Calibrate pipettes; use a master mix for reagents.[19] - Ensure thorough mixing after reagent addition. - Avoid using the outer wells of the plate. |
| No or Weak Inhibition | - Inhibitor is inactive. - ATP concentration is too high. - Kinase or substrate concentration is incorrect. - Inhibitor degraded or precipitated. | - Verify compound identity and integrity. - Lower the ATP concentration (closer to Km). - Confirm enzyme activity with a positive control inhibitor.[20] - Check compound solubility in the final assay buffer. |
| "Noisy" Dose-Response Curve | - Compound precipitation at high concentrations. - Assay signal is too low (poor Z-factor). | - Visually inspect the plate for precipitation. - Optimize enzyme/substrate concentrations to increase the signal-to-background window. |
Conclusion
This application note provides a robust framework for the in vitro evaluation of benzimidazole derivatives as kinase inhibitors. By understanding the underlying principles of the assay and the specific characteristics of this compound class, researchers can generate high-quality, reproducible data. Careful execution of the protocol, inclusion of appropriate controls, and thoughtful data analysis are paramount for accurately determining inhibitor potency and advancing promising compounds in the drug discovery pipeline.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-98. [Link]
-
Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
-
Jo, H., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(16), e2981. [Link]
-
Jadhav, P., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
An, W. F., & Tolliday, N. (2010). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. [Link]
-
Tan, Y. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological research, 186, 106544. [Link]
-
Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
-
Al-Ostoot, F. H., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 29(11), 2568. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
ResearchGate. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Lever R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Gohlke, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743. [Link]
-
Christ, C. D., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]
-
Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Lemmon, G., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS discovery, 21(8), 1013–1023. [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
Promega Connections. (2023). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Kinase Assays | Revvity [revvity.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promegaconnections.com [promegaconnections.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Notes & Optimization
Improving yield in the condensation of 3,4-diaminopyridine and carboxylic acids
Improving yield in the condensation of 3,4-diaminopyridine and carboxylic acids
Welcome to the technical support center for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines. This guide is designed for researchers, chemists, and drug development professionals engaged in the condensation of 3,4-diaminopyridine with carboxylic acids. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to help you improve reaction yields and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is structured to provide direct answers to the most pressing issues encountered during the synthesis of imidazo[4,5-c]pyridines, a reaction classically known as the Phillips-Ladenburg condensation.[1][2][3]
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
Low yield is the most common issue, often stemming from several factors related to reaction equilibrium, substrate activation, and potential degradation.
Potential Cause A: Inefficient Water Removal
-
The "Why": The condensation of a diamine and a carboxylic acid is a dehydrative cyclization, meaning water is a byproduct. This is an equilibrium-controlled process.[4] If water is not actively removed from the reaction mixture, Le Châtelier's principle dictates that the equilibrium will shift back towards the starting materials, preventing the reaction from reaching completion.
-
The Solution:
-
Azeotropic Distillation: For reactions in water-immiscible solvents like toluene or xylene, use a Dean-Stark apparatus. This physically removes water as it forms, effectively driving the reaction forward. This is a classic and highly effective technique, though it requires elevated temperatures.[4][5]
-
Dehydrating Agents: The use of molecular sieves can be effective, particularly in reactions run at lower temperatures where distillation is not feasible. However, stoichiometric amounts are often required, which can complicate work-up.[5]
-
High-Temperature Thermal Condensation: Traditional methods often involve heating the neat reactants or using a high-boiling solvent above 150°C to drive off water.[6] This can be effective but risks thermal degradation of sensitive substrates.[4]
-
Potential Cause B: Poor Carboxylic Acid Activation
-
The "Why": Carboxylic acids are not inherently strong electrophiles. At the same time, the amine groups of 3,4-diaminopyridine are basic. A simple mixture can result in an acid-base reaction, forming an unreactive ammonium carboxylate salt, which hinders the desired nucleophilic attack.[7] To facilitate the reaction, the carbonyl group of the carboxylic acid must be "activated" to make it more electrophilic.
-
The Solution:
-
Strong Acid Catalysis (Classical Method): Polyphosphoric acid (PPA) is a widely used reagent that acts as both a Brønsted acid catalyst and a powerful dehydrating agent.[6][8] While effective, PPA requires high temperatures and can make product isolation difficult.
-
Lewis Acid Catalysis (Modern Method): Lewis acids like Zinc Triflate (Zn(OTf)₂) have proven to be excellent catalysts. They coordinate to the carbonyl oxygen, increasing its electrophilicity and allowing the reaction to proceed under much milder conditions (e.g., refluxing methanol).[6] This approach avoids the harshness and work-up issues associated with PPA.
-
Boronic Acid Catalysis: Arylboronic acids can catalyze dehydrative condensations by forming a highly reactive monoacyl boronate intermediate.[9][10] This is a powerful, modern technique that often proceeds under mild conditions.
-
Potential Cause C: Inappropriate Reaction Temperature
-
The "Why": While heat is often required to drive off water, excessive temperatures can lead to the degradation of starting materials or the desired product, resulting in tar formation and reduced yields.[4]
-
The Solution: The goal is to find the "sweet spot." If using a modern catalytic system like Zn(OTf)₂, high temperatures are unnecessary; refluxing in a lower-boiling solvent like methanol is often sufficient.[6] For thermal condensations, carefully monitor the reaction by TLC or LC-MS to determine the minimum temperature and time required for completion.
Below is a workflow to diagnose and solve low-yield problems.
Caption: Troubleshooting workflow for low-yield issues.
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Side products often arise from incomplete cyclization or side reactions of the diamine.
Potential Cause A: Incomplete Cyclization Leading to Amide Intermediate
-
The "Why": The reaction proceeds in two main stages: initial formation of an N-acyl diamine intermediate, followed by intramolecular cyclization and dehydration. If the cyclization step is slow or incomplete, you will isolate the intermediate amide. Many older methods are two-step processes for this reason, which is a significant drawback.[6]
-
The Solution: Ensure your conditions are sufficient to promote the second cyclization step. Acid catalysts (PPA, Lewis acids) are crucial here as they protonate/coordinate to the amide carbonyl, making it more susceptible to attack by the second amino group. Sufficient heat is also necessary to overcome the activation energy for cyclization and dehydration.
Potential Cause B: Diacylation of 3,4-Diaminopyridine
-
The "Why": If the carboxylic acid is highly reactive or used in large excess, it is possible to acylate both amino groups, forming a di-amide product that cannot cyclize.
-
The Solution: Maintain strict control over your stoichiometry. Use a 1:1 ratio of reactants or a slight excess (1.1 equivalents) of the 3,4-diaminopyridine to ensure the carboxylic acid is fully consumed.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the condensation of 3,4-diaminopyridine with a carboxylic acid?
This reaction follows the Phillips-Ladenburg synthesis pathway for imidazoles.[1][3] The mechanism involves three key steps:
-
Acylation: The more nucleophilic 4-amino group of 3,4-diaminopyridine attacks the activated carboxylic acid (or its derivative) to form an N-(4-amino-3-pyridinyl)amide intermediate.
-
Intramolecular Cyclization: The adjacent 3-amino group then performs a nucleophilic attack on the carbonyl carbon of the newly formed amide.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic imidazole ring, yielding the final 2-substituted-1H-imidazo[4,5-c]pyridine product.
Caption: The Phillips-Ladenburg condensation mechanism.
Q2: How do classical and modern synthetic methods compare?
Modern methods prioritize milder conditions, higher yields, and greater efficiency by employing advanced catalytic systems.
| Feature | Classical Method (e.g., PPA, High Heat) | Modern Catalytic Method (e.g., Zn(OTf)₂, Boronic Acid) |
| Catalyst | Stoichiometric or large excess PPA, POCl₃, or mineral acids.[6][8] | Catalytic amounts (1-30 mol%) of Lewis acids or other promoters.[6] |
| Temperature | Very high ( >150-200°C).[6] | Mild (e.g., 65°C in refluxing methanol).[6] |
| Reaction Time | Often prolonged (6-24 hours).[6][8] | Typically shorter (2-12 hours). |
| Yields | Variable, often moderate. | Generally good to excellent.[6] |
| Work-up | Difficult; requires neutralization of large amounts of acid. | Simple; catalyst can often be removed by aqueous wash or filtration. |
| Green Chemistry | Poor; high energy input, use of hazardous reagents. | Good; lower energy, catalytic reagents, often uses safer solvents. |
Q3: What are the best solvent choices for this reaction?
The optimal solvent depends heavily on the chosen methodology.
-
Methanol/Ethanol: Excellent choices for Lewis acid-catalyzed reactions, such as those using zinc triflate. They have good solubility for the starting materials and the reaction can be run at a mild reflux temperature.[6]
-
Toluene/Xylene: The preferred solvents for thermal condensations that utilize a Dean-Stark trap for azeotropic water removal.[5]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be used, but its high boiling point can sometimes lead to side reactions if not carefully controlled.
-
Solvent-Free: Some high-temperature thermal condensations can be run neat, but this increases the risk of degradation.
Experimental Protocols
Protocol 1: High-Yield Synthesis using Zinc Triflate (Modern Method)
This protocol is adapted from a demonstrated efficient synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines.[6]
Materials:
-
3,4-Diaminopyridine (1.0 eq)
-
Substituted Carboxylic Acid (1.0-1.1 eq)
-
Zinc Triflate (Zn(OTf)₂) (30 mol%)
-
Methanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3,4-diaminopyridine, the carboxylic acid, and zinc triflate.
-
Add methanol to create a solution or suspension with a concentration of approximately 0.1-0.5 M.
-
Heat the reaction mixture to reflux (approx. 65°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and neutralize the catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2-substituted-1H-imidazo[4.5-c]pyridine.
Protocol 2: Synthesis using Polyphosphoric Acid (Classical Method)
This protocol represents a traditional approach to the synthesis.[8]
Materials:
-
3,4-Diaminopyridine (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA)
Procedure:
-
In a round-bottom flask, combine 3,4-diaminopyridine and the carboxylic acid.
-
Add a sufficient amount of Polyphosphoric Acid (PPA) to ensure the mixture is stirrable (typically 10-20 times the weight of the limiting reagent).
-
Heat the viscous mixture to 150-180°C with vigorous mechanical stirring.
-
Maintain the temperature for 4-8 hours. Monitor the reaction by taking small aliquots, quenching with water/base, extracting, and analyzing by TLC.
-
After the reaction is complete, cool the mixture to below 100°C.
-
Very carefully and slowly, pour the hot reaction mixture onto crushed ice with stirring. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution by the slow addition of a strong base, such as 50% aqueous NaOH or concentrated ammonium hydroxide, until the pH is >10. Keep the mixture cool in an ice bath during neutralization.
-
The product will often precipitate. Collect the solid by filtration. Alternatively, extract the product from the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
Dry the combined organic extracts, concentrate, and purify the product by chromatography or recrystallization.
References
-
Title: Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate Source: ResearchGate URL: [Link]
-
Title: Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Intramolecular Dehydrative Condensation of Dicarboxylic Acids with Brønsted Base-Assisted Boronic Acid Catalysts Source: Australian Journal of Chemistry URL: [Link]
-
Title: Acylation of Amines, Part 4: with Carboxylic Acids Source: YouTube URL: [Link]
-
Title: Direct Polycondensation of Carboxylic Acids and Amines Catalyzed by 3,4,5-Trifluorophenylboronic Acid Source: ResearchGate URL: [Link]
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Condensation of carboxylic acids with amines using the Boc 2 O/DMAP system under solvent-free conditions Source: Royal Society of Chemistry URL: [Link]
-
Title: Amide Condensation Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Condensation of Acids with Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: The Phillips–Ladenburg imidazole synthesis. Source: ResearchGate URL: [Link]
-
Title: Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: ResearchGate URL: [Link]
-
Title: PHILLIPS CONDENSATION REACTION | EXPLANATION Source: AdiChemistry URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in benzimidazole ring formation
Troubleshooting cyclization failures in benzimidazole ring formation
Diagnostic Workflow
Before adjusting reaction parameters, identify your specific failure mode using the decision tree below. Most benzimidazole failures fall into two categories: Stalled Intermediates (Mono-anil formation) or Decomposition (Harsh acid catalysis).
Figure 1: Diagnostic decision tree for identifying the root cause of benzimidazole synthesis failure based on LCMS/TLC data.
Troubleshooting Guides & FAQs
Module A: The "Stalled Imine" (Oxidative Cyclization)
User Question: "I am reacting o-phenylenediamine (OPD) with an aldehyde in ethanol. LCMS shows a clean peak for the imine intermediate (Schiff base), but the ring won't close to form the benzimidazole. Refluxing longer doesn't help. What's wrong?"
Scientist Response: This is the most common failure mode in aldehyde-based synthesis. The condensation of OPD with an aldehyde yields the mono-anil (imine) quickly. However, the subsequent cyclization to form the benzimidazole ring is an oxidative process , not just a dehydration. You cannot form the aromatic imidazole ring without removing two hydrogen atoms or using an oxidant.
-
The Fix: You need an oxidative additive. Simple acid catalysis is often insufficient for aldehydes.
-
Recommended Reagent: Sodium Metabisulfite (Na₂S₂O₅) .[1] It acts as both a mild oxidant and a Lewis acid, facilitating the cyclization of the imine intermediate [1].
-
Alternative: If your substrate is acid-sensitive, use Copper(II) oxide nanoparticles or open the reaction to air (though air oxidation is slow and inconsistent) [2].
Module B: The "Black Tar" (Phillips Condensation)
User Question: "I am using the Phillips condensation method (OPD + Carboxylic Acid in 4N HCl or Polyphosphoric Acid). The reaction turns black, and I recover no product. Why?"
Scientist Response: The Phillips condensation requires harsh dehydrating conditions (often >150°C in PPA). Many functionalized substrates cannot survive this thermal stress, leading to polymerization (black tar).
-
The Fix: Switch to Microwave-Assisted Synthesis . Microwave irradiation provides volumetric heating that accelerates the condensation step without the prolonged thermal exposure that degrades sensitive groups [3].
-
Alternative: Use a mild Lewis acid catalyst like Er(OTf)₃ (Erbium Triflate) or In(OTf)₃ (Indium Triflate) in solvent-free conditions. These catalysts activate the carbonyl carbon without the destructive acidity of PPA [4].
Module C: Regioselectivity Issues
User Question: "I am synthesizing a 5-substituted benzimidazole. My LCMS shows one peak, but NMR shows a mess of splitting signals. Is my product impure?"
Scientist Response: Likely not impure, but tautomeric . In 1-H-benzimidazoles, the proton on the nitrogen rapidly migrates between N1 and N3. This makes the 5- and 6-positions chemically equivalent on the NMR timescale (or appear as broadened mixtures).
-
The Fix: To lock the regiochemistry, you must perform N-alkylation (e.g., N-methyl-o-phenylenediamine) before the cyclization step.
-
Note: If you are trying to synthesize a specific 1,2-disubstituted isomer, steric control during the condensation of N-substituted diamines is critical. The cyclization will favor the less sterically hindered nitrogen attack [5].
Validated Experimental Protocols
Protocol A: Na₂S₂O₅-Mediated Oxidative Cyclization (Robust)
Best for: Aldehyde substrates, scale-up, and avoiding heavy metals.
Reagents:
-
Substituted o-phenylenediamine (1.0 equiv)
-
Aldehyde (1.0 - 1.1 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.0 - 1.2 equiv)
-
Solvent: Ethanol/Water (9:1 v/v)[1]
Step-by-Step:
-
Dissolution: Dissolve the aldehyde and diamine in Ethanol/Water (9:1). The slight water content improves the solubility of the metabisulfite.[1]
-
Addition: Add Na₂S₂O₅ in one portion.
-
Reaction: Stir at reflux for 2–4 hours . (Monitor via TLC; the intermediate imine spot should disappear).
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Pour into crushed ice/water.
-
Neutralization: Adjust pH to ~8–9 using saturated NaHCO₃ or NH₄OH. Benzimidazoles are basic; if you leave the solution acidic (from the bisulfite), the product will remain protonated and water-soluble, leading to yield loss.
-
Filter the precipitate.[2]
-
Protocol B: Microwave-Assisted Solvent-Free Synthesis
Best for: Acid-sensitive substrates, rapid library generation.
Reagents:
-
o-phenylenediamine (1.0 equiv)
-
Carboxylic Acid or Aldehyde (1.0 equiv)
-
Catalyst: Er(OTf)₃ (1 mol%) or Zeolite (10% w/w)
Step-by-Step:
-
Mixing: Grind the diamine, carbonyl source, and catalyst in a mortar until a homogeneous paste/powder is formed.
-
Irradiation: Place in a microwave vial. Irradiate at 300W for 2–5 minutes (temperature target 100–120°C).
-
Extraction: Cool the vial. Add Ethyl Acetate (EtOAc) and water.[3]
-
Separation: The catalyst (if heterogeneous like Zeolite) or aqueous salts (if Er salt) will separate from the organic layer containing the product.
-
Purification: Evaporate EtOAc. Recrystallize from EtOH if necessary.
Mechanistic Visualization
Understanding the Na₂S₂O₅ pathway clarifies why "just heating it" often fails. The bisulfite adduct facilitates the ring closure and the oxidation step.
Figure 2: The mechanistic pathway of Sodium Metabisulfite mediated synthesis. Note that the bisulfite facilitates the transition from the dihydro-intermediate to the aromatic product.
References
-
Kumar, M., et al. (2022). Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel. Results in Chemistry, 4, 100403. Link[4]
-
Diao, X., et al. (2009). Ligand-Free Synthesis of Substituted Benzimidazoles Catalyzed by CuO Nanoparticles.[5] The Journal of Organic Chemistry, 74(20), 7974–7977. Link
-
Nardi, M., et al. (2022). Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation.[3][6] Preprints.org. Link
-
Trivedi, R., et al. (2006). Rapid One-Pot Synthesis of Benzimidazoles Using In(OTf)3.[7] Tetrahedron Letters, 47(8), 1213-1217. Link
-
Carvalho, L., et al. (2011). Developments towards Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles.[8] Chemistry - A European Journal, 17(45), 12544-12555. Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
1H NMR characterization of 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
1H NMR characterization of 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
Advanced Characterization Guide: 1H NMR Profiling of 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
Introduction: The Structural Mandate
In the development of kinase inhibitors and heterocyclic imaging agents, the fusion of a benzimidazole moiety with a pyridine ring creates a scaffold of high biological significance.[1] 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine represents a critical "hinge-binding" motif where the benzimidazole NH and the pyridine nitrogen often engage in hydrogen bonding with enzyme active sites.[2]
Characterizing this molecule requires more than a simple peak list; it demands an understanding of tautomerism, exchangeable protons, and the electronic push-pull effects between the electron-rich amine and the electron-deficient benzimidazole.[1][2] This guide provides a comparative analysis of its 1H NMR profile, focusing on solvent-dependent behavior (DMSO-d6 vs. Methanol-d4) as a tool for structural validation.[1][2]
Experimental Protocol: Causality in Preparation
To obtain a publication-quality spectrum, the choice of solvent is not merely about solubility—it is about information density .[1]
-
Scenario A: Full Structural Audit (DMSO-d6)
-
Why: DMSO-d6 is the "Gold Standard" for this molecule.[2] Its high polarity and hydrogen-bonding capability slow down the exchange of labile protons.[2] This allows you to observe the benzimidazole pyrrolic proton (-NH) and the exocyclic amine (-NH2), which are diagnostic for the integrity of the functional groups.[1]
-
Protocol: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. If peaks are broad, add 1 drop of D2O after the first scan to confirm exchangeable protons (they will disappear), acting as an internal validation step.[1]
-
-
Scenario B: Backbone Verification (Methanol-d4)
-
Why: Methanol-d4 (MeOD) promotes rapid deuterium exchange.[2] The -NH and -NH2 signals will vanish.[2] This simplifies the aromatic region, removing the broad amine hump that often obscures the pyridine H4 proton.[1] Use this for high-resolution coupling analysis of the carbon backbone.[2]
-
Protocol: Dissolve 5 mg in 0.6 mL MeOD. Note: Solubility may be lower than in DMSO; mild sonication (30s) is often required.[1]
-
Structural Assignment & Logic
The NMR spectrum of this molecule is defined by two distinct aromatic systems interacting electronically.[1]
The Pyridine Ring (The "Fingerprint")
The pyridine ring is substituted at the 3-position (amine, electron-donating) and the 5-position (benzimidazole, electron-withdrawing).[1] This creates a unique shielding/deshielding pattern for the three remaining pyridine protons:
-
H-2 (Alpha to N, Alpha to NH2): Deshielded by the ring nitrogen but shielded by the adjacent amine.[1] It typically appears as a sharp singlet (or fine doublet) around 8.2 – 8.4 ppm .[1]
-
H-6 (Alpha to N, Beta to Benzimidazole): Strongly deshielded by both the ring nitrogen and the electron-withdrawing benzimidazole ring.[1][2] This is the most downfield pyridine signal, typically 8.7 – 9.0 ppm .[1]
-
H-4 (Gamma to N, Beta to NH2): Shielded by the amine group's mesomeric effect.[1] This is the most upfield pyridine proton, often found near 7.6 – 7.8 ppm , potentially overlapping with the benzimidazole system.[1]
The Benzimidazole Ring (The "Mirror")
Assuming the benzimidazole is unsubstituted on the benzene ring, it presents as an AA'BB' system :
-
H-4'/H-7': The protons closest to the imidazole ring are deshielded (~7.6 – 7.8 ppm).[2]
-
H-5'/H-6': The protons further away are relatively shielded (~7.2 – 7.3 ppm).[2]
-
Note: In DMSO at room temperature, tautomerism (N1-H vs N3-H) is fast on the NMR timescale, making the ring appear symmetrical.[1]
Visualization: Assignment Workflow
Caption: Logical flow for solvent selection and spectral region analysis. DMSO-d6 is required to observe the critical amine and imidazole protons.[2]
Data Presentation: Comparative Chemical Shifts
The following table summarizes the expected chemical shifts based on electronic principles and analogous structures (e.g., 3-aminopyridine and 2-phenylbenzimidazole).
| Proton Assignment | Multiplicity | Shift (DMSO-d6) | Shift (MeOD) | Diagnostic Note |
| Benzimidazole -NH | br s | 12.8 - 13.2 ppm | Absent | Confirms benzimidazole formation; disappears with D2O shake.[2] |
| Pyridine H-6 | d (J~2Hz) | 8.70 - 8.90 ppm | ~8.75 ppm | Most deshielded CH; alpha to Pyridine N. |
| Pyridine H-2 | d (J~2Hz) | 8.20 - 8.40 ppm | ~8.25 ppm | Located between Pyridine N and Amine.[2] |
| Benzimidazole H-4'/H-7' | m (AA'BB') | 7.60 - 7.80 ppm | ~7.70 ppm | "Roofing" effect often seen pointing towards H-5'/H-6'.[1][2] |
| Pyridine H-4 | dd (J~2Hz) | 7.50 - 7.70 ppm | ~7.60 ppm | Often overlaps with Benzimidazole H-4'/H-7'.[1][2] |
| Benzimidazole H-5'/H-6' | m (AA'BB') | 7.20 - 7.30 ppm | ~7.25 ppm | Characteristic multiplet for unsubstituted benzimidazole.[2] |
| Pyridine -NH2 | br s | 5.40 - 6.00 ppm | Absent | Broad hump; integration must be ~2H.[2] |
Troubleshooting & Impurity Profiling
When synthesizing this molecule (typically via condensation of 3,4-diaminopyridine or o-phenylenediamine with a nicotinic acid derivative), specific impurities are common.[1] Use the NMR spectrum to detect them:
-
Unreacted o-Phenylenediamine: Look for a triplet/multiplet around 6.4 - 6.6 ppm .[2] The target molecule has no signals in this "electron-rich aromatic" region.[2]
-
Residual Solvent (Reaction Media):
-
Regioisomers: If the starting material was 3,4-diaminopyridine, you might form the [4,5-c] or [5,4-c] isomer.[1] These are distinguished by the coupling constants of the pyridine protons on the fused ring, which differ significantly from the meta-coupling (J ~2Hz) of the 3,5-disubstituted pyridine ring in the target structure.[1]
References
-
Royal Society of Chemistry. Supporting Information: Synthesis and Characterization of Benzimidazole-Pyridine Hybrids.[2] (Supplementary Data). Available at: [Link][1]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1] Organometallics, 2010.[1] Available at: [Link][1]
-
National Institutes of Health (PubChem). 2-(Piperidin-4-yl)-1H-benzimidazole (Related Structure Data).[2] Available at: [Link][1]
Sources
Mass Spectrometry Fragmentation Patterns of Benzimidazole-Pyridine Amines
Mass Spectrometry Fragmentation Patterns of Benzimidazole-Pyridine Amines
This guide details the mass spectrometry fragmentation patterns of benzimidazole-pyridine amines , a critical scaffold in kinase inhibitors (e.g., Abemaciclib) and anthelmintic agents.[1] It focuses on distinguishing regioisomers and understanding the mechanistic pathways governing ion dissociation.[2]
Publish Comparison Guide: Isomeric Differentiation & Mechanistic Pathways
Executive Summary
Benzimidazole-pyridine amines are privileged pharmacophores.[1][2] Their structural integrity relies on the benzimidazole core fused with a pyridine ring, often linked via an amine (-NH-) bridge.[1] In drug development, distinguishing between regioisomers (e.g., 2-(pyridin-2-yl) vs. 2-(pyridin-3-yl)) is critical but challenging due to their identical molecular weight.[1]
This guide compares the fragmentation performance of these isomers under ESI-MS/MS conditions. It demonstrates that the 2-pyridyl isomer exhibits unique "ortho-effect" fragmentation pathways driven by intramolecular hydrogen bonding, distinguishing it from the 3- and 4-pyridyl variants which follow standard bond cleavage rules.[1]
Comparative Analysis: Isomeric Differentiation
The core challenge in analyzing these compounds is distinguishing the position of the pyridine nitrogen relative to the benzimidazole linker.
Comparison Table: Diagnostic Fragment Ions
| Feature | 2-Pyridyl Isomer (Ortho-like) | 3- / 4-Pyridyl Isomers (Meta/Para) | Mechanistic Cause |
| Base Peak (MS1) | Aromatic stabilization.[1] | ||
| Primary Fragment | 2-Py allows intramolecular H-transfer; 3/4-Py cannot.[1] | ||
| Ring Cleavage | m/z 168 (Loss of HCN from Benzimidazole) | m/z 168 (Loss of HCN) | Common retro-cheletropic elimination. |
| Linker Stability | High (Chelation effect stabilizes N-bridge) | Moderate | 2-Py nitrogen stabilizes the protonated amine linker.[1] |
| Low Mass Ions | m/z 78 (Pyridine) | m/z 78 (Pyridine) | Pyridine ring cleavage.[1][2] |
| Differentiation | High (Unique H-loss and cyclization ions) | Low (Standard fragmentation only) | Proximity of Py-N to Benzimidazole-NH.[1] |
Performance Verdict
-
Best for Structural Confirmation: The 2-pyridyl isomer provides the most distinct spectral fingerprint due to the "ortho effect," where the pyridine nitrogen facilitates intramolecular proton transfer, leading to unique elimination products (e.g., loss of H• or NH3).[2][3]
-
Challenge Area: 3- and 4-pyridyl isomers are difficult to distinguish from each other solely by MS/MS as they lack the proximity effect, requiring high-resolution MS (HRMS) or chromatographic separation.[1]
Mechanistic Fragmentation Pathways
Understanding why these fragments form is essential for interpreting spectra of unknown derivatives.[2]
Pathway A: The "Ortho Effect" (2-Pyridyl Specific)
In 2-(pyridin-2-yl)benzimidazoles, the pyridine nitrogen is close enough to the benzimidazole NH to facilitate a Smiles-type rearrangement or direct proton transfer.[1] This often leads to the expulsion of small neutrals without shattering the aromatic cores immediately.
Pathway B: General Benzimidazole Cleavage
Applies to all isomers.[2] The benzimidazole ring undergoes a Retro-Cheletropic Elimination , sequentially losing molecules of Hydrogen Cyanide (HCN, 27 Da).[1]
Visualization: Fragmentation Logic
Figure 1: Decision tree showing the divergence between general benzimidazole fragmentation and the specific pathways accessible only to 2-pyridyl isomers.
Experimental Protocol
To replicate these results and validate the isomeric identity of your compound, follow this self-validating protocol.
Materials & Setup
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution is preferred for exact mass confirmation of HCN loss).[2]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation enhancer).[2]
Step-by-Step Workflow
-
Direct Infusion:
-
Prepare a 1 µg/mL solution of the analyte.[2]
-
Infuse at 5-10 µL/min.
-
Validation Check: Ensure the Molecular Ion (
) intensity is >10^6 counts to allow for sufficient MS/MS statistics.
-
-
Energy Ramping (The "Breakdown Curve"):
-
Do not use a single collision energy.[2] Acquire spectra at 10, 20, 30, and 50 eV .
-
Why? The loss of HCN (general) occurs at lower energies (20-30 eV). The diagnostic "ortho" rearrangements (2-pyridyl specific) often require higher activation energy or show specific stability patterns at low energy.
-
-
Data Interpretation:
References
-
NIST Mass Spectrometry Data Center. 1H-Benzimidazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2] Available at: [Link][1]
-
Hida, F., Robert, J., & Luu-Duc, C. (1994).[1] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.[1][2] Spectroscopy, 12, 35-42.[1]
-
Lai, Y., et al. (2023).[1][2] A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.[1][2] Available at: [Link][1]
-
Prasain, J. (2013).[2][4] Ion fragmentation of small molecules in mass spectrometry.[2][3][5][6] University of Alabama at Birmingham.[2] Available at: [Link]
Sources
- 1. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. uab.edu [uab.edu]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
Safety & Regulatory Compliance
Personal protective equipment for handling 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
Personal protective equipment for handling 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
Core Directive: The "Fragment-Based" Hazard Assessment
5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic scaffold commonly used in kinase inhibitor development (e.g., JAK/CDK pathways). While specific toxicological data for this exact CAS may be sparse, structural activity relationship (SAR) analysis dictates a high-risk safety profile.
This molecule contains a pyridin-3-amine (3-aminopyridine) moiety. Aminopyridines are potent potassium channel blockers and neurotoxins that are rapidly absorbed through the skin. Consequently, you must treat this compound not merely as an "irritant," but as a High Potency Active Pharmaceutical Ingredient (HPAPI) with risks of acute neurotoxicity and sensitization.
Operational Rule: Apply Occupational Exposure Band (OEB) 4 standards until specific toxicology proves otherwise.
Hazard Identification & PPE Logic
The following assessment justifies the PPE selection based on the chemical's functional groups.
| Functional Group | Associated Hazard | Physiological Risk | PPE Implication |
| Pyridin-3-amine | Acute Neurotoxicity | Seizures, tremors, cardiac arrhythmia. Rapid transdermal absorption. | Critical: Impermeable barrier protection (Double Gloving). |
| Benzimidazole | Sensitization / Irritation | Respiratory sensitization, severe eye damage, potential reproductive toxicity.[1] | Critical: Respiratory isolation (Fume Hood/PAPR) and eye sealing. |
| Aromatic Amine | Genotoxicity | Potential DNA intercalation or metabolic activation to reactive electrophiles. | Critical: Zero-skin-contact policy. |
The PPE Matrix: State-Dependent Protection
Do not use a "one-size-fits-all" approach. Select PPE based on the physical state of the compound.
A. Solid State (Weighing & Transfer)
Risk:[1][2] Airborne dust inhalation and surface contamination.[3]
-
Respiratory: Work strictly inside a certified Chemical Fume Hood (CFH). If CFH is unavailable, a Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory. N95 masks are insufficient for neurotoxic dusts.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses allow dust entry from the sides.
-
Hands: Double Nitrile Gloves (Outer: 5 mil minimum; Inner: 4 mil).
-
Body: Disposable Tyvek® lab coat with elastic cuffs. Standard cotton coats absorb dust and create "take-home" exposure risks.
B. Solution State (Dissolved in DMSO/Methanol)
Risk: Enhanced skin absorption. DMSO acts as a carrier, dragging the toxicant through nitrile rubber.
-
Hands (The "Breakthrough" Protocol):
-
Inner Layer: 4 mil Nitrile (Inspection White).
-
Outer Layer: Laminate Film (e.g., Silver Shield® or North®) or High-Thickness Nitrile (>8 mil).
-
Why? Standard thin nitrile breaks down rapidly against DMSO/amine mixtures.
-
-
Eyes: Face shield over goggles if working with volumes >50 mL.
Decision Logic: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the correct PPE configuration.
Figure 1: Decision tree for PPE selection based on physical state and solvent carrier risks.
Operational Protocols
Protocol 1: Donning & Doffing (The "Clean-Clean" Method)
Goal: Prevent cross-contamination of the lab and self.
-
Donning (Pre-Entry):
-
Inspect Tyvek coat for tears.
-
Don inner gloves (taped to sleeves if handling >1g).
-
Don outer gloves.
-
-
Operation:
-
Keep hands inside the fume hood sash plane at all times.
-
Change outer gloves immediately if a splash occurs.
-
-
Doffing (Post-Exit):
-
Step 1: Remove outer gloves inside the hood and dispose of them in the solid hazardous waste stream.
-
Step 2: Remove Tyvek coat (rolling inside out) to trap dust.
-
Step 3: Remove inner gloves (peel from wrist, do not touch exterior).
-
Step 4: Wash hands with soap and water for 60 seconds (mechanical friction removes adherent amines).
-
Protocol 2: Decontamination of Spills
Note: Aminopyridines are basic.
-
PPE: Don Protocol B gear (PAPR/Full Suit).
-
Neutralization: Do not just wipe. Cover spill with a weak acid solution (e.g., 1M HCl or Citric Acid) to protonate the amine, rendering it less volatile and more water-soluble.
-
Cleanup: Absorb with chemically inert pads.[5] Do not use bleach (risk of forming chloramines).
Waste Disposal & Engineering Controls
-
Engineering Controls:
-
Face Velocity: Ensure fume hood operates at 80–100 fpm.
-
Static Control: Use an ionizing bar when weighing the solid to prevent electrostatic dispersion of the powder.
-
-
Disposal:
-
Solid Waste: Label as "Toxic Solid - Aminopyridine Derivative."
-
Liquid Waste: Segregate from oxidizers. Label "Toxic Organic Waste."
-
Sharps: Prohibit the use of needles/syringes if possible to eliminate injection risk. Use pipettes only.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Aminopyridine. Centers for Disease Control and Prevention. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Sources
Retrosynthesis Analysis
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